Phenestrol

Description

Phenestrol, also known as Depo-Provera in clinical contexts, is a synthetic progestogen steroid used primarily for hormonal contraception and hormone replacement therapy . Chemically, it is classified as a 17α-hydroxyprogesterone derivative, structurally characterized by a cyclopentane ring fused to a phenanthrene backbone. Its pharmacological action is mediated through binding to progesterone receptors, inhibiting gonadotropin secretion, and suppressing ovulation . This compound is administered via intramuscular injection, with a prolonged half-life due to its esterification, enabling sustained release over weeks to months. While its primary use is contraceptive, it has also been investigated for applications in endometriosis and certain hormone-sensitive cancers.

Properties

CAS No. |

19659-38-2 |

|---|---|

Molecular Formula |

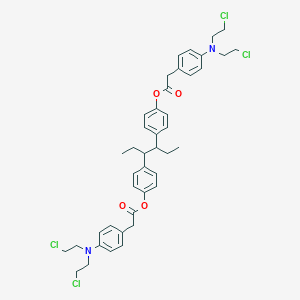

C42H48Cl4N2O4 |

Molecular Weight |

786.6 g/mol |

IUPAC Name |

[4-[4-[4-[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]oxyphenyl]hexan-3-yl]phenyl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |

InChI |

InChI=1S/C42H48Cl4N2O4/c1-3-39(33-9-17-37(18-10-33)51-41(49)29-31-5-13-35(14-6-31)47(25-21-43)26-22-44)40(4-2)34-11-19-38(20-12-34)52-42(50)30-32-7-15-36(16-8-32)48(27-23-45)28-24-46/h5-20,39-40H,3-4,21-30H2,1-2H3 |

InChI Key |

GTWGWCYJKHSRHO-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=C(C=C1)OC(=O)CC2=CC=C(C=C2)N(CCCl)CCCl)C(CC)C3=CC=C(C=C3)OC(=O)CC4=CC=C(C=C4)N(CCCl)CCCl |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC(=O)CC2=CC=C(C=C2)N(CCCl)CCCl)C(CC)C3=CC=C(C=C3)OC(=O)CC4=CC=C(C=C4)N(CCCl)CCCl |

Synonyms |

fenestrol phenestrol |

Origin of Product |

United States |

Comparison with Similar Compounds

Limitations of Current Evidence

- Long-term safety data (>5 years) are sparse, requiring post-marketing surveillance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.